molecular formula C13H7F3O2 B6378354 2-Formyl-4-(2,4,6-trifluorophenyl)phenol CAS No. 1111129-46-4

2-Formyl-4-(2,4,6-trifluorophenyl)phenol

Cat. No.: B6378354
CAS No.: 1111129-46-4
M. Wt: 252.19 g/mol
InChI Key: KZLQNACVVGPIMQ-UHFFFAOYSA-N
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Description

2-Formyl-4-(2,4,6-trifluorophenyl)phenol is a white to pale yellow solid with a distinct aromatic odor . This compound is notable for its unique structure, which includes a formyl group and a trifluorophenyl group attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Formyl-4-(2,4,6-trifluorophenyl)phenol typically involves the reaction of benzaldehyde with 2,4,6-trifluorophenol under suitable conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Formyl-4-(2,4,6-trifluorophenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Formyl-4-(2,4,6-trifluorophenyl)phenol is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(2,4,6-trifluorophenyl)phenol involves its interaction with molecular targets through its formyl and phenol groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The trifluorophenyl group may enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 2-Formyl-4-(2,4,6-trifluorophenyl)phenol include:

    2-Formylphenol: Lacks the trifluorophenyl group, making it less reactive.

    4-(2,4,6-Trifluorophenyl)phenol: Lacks the formyl group, affecting its chemical behavior.

    2-Formyl-4-phenylphenol: Lacks the trifluorophenyl group, impacting its stability and reactivity.

The presence of the trifluorophenyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.

Properties

IUPAC Name

2-hydroxy-5-(2,4,6-trifluorophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-4-10(15)13(11(16)5-9)7-1-2-12(18)8(3-7)6-17/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLQNACVVGPIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685215
Record name 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-46-4
Record name 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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